Flufenprox

Description

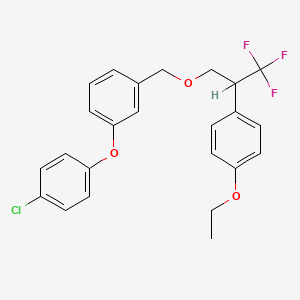

Flufenprox (IUPAC name: rac-1-(4-chlorophenoxy)-3-{[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene) is a synthetic pyrethroid-like insecticide with the CAS registry number 107713-58-6 . Its chemical formula is C24H22ClF3O3, characterized by a unique ether-hydrocarbon hybrid structure incorporating a trifluoropropoxy group and a chlorophenoxy moiety . This compound exhibits broad-spectrum insecticidal activity, targeting pests in agricultural, household, and public health settings. Its mode of action involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death .

Structure

3D Structure

Properties

CAS No. |

107713-58-6 |

|---|---|

Molecular Formula |

C24H22ClF3O3 |

Molecular Weight |

450.9 g/mol |

IUPAC Name |

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |

InChI |

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |

InChI Key |

RURQAJURNPMSSK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

Other CAS No. |

107713-58-6 |

vapor_pressure |

9.75e-10 mmHg |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Flufenprox belongs to the pyrethroid ether subgroup, sharing structural similarities with compounds like halfenprox , transfluthrin , and meperfluthrin . Key structural distinctions include:

- Ether vs. Ester Linkages : Unlike ester-based pyrethroids (e.g., permethrin, cypermethrin), this compound lacks a central ester bond, replacing it with an ether linkage, enhancing stability against hydrolytic degradation .

- Fluorinated Side Chains: The trifluoropropoxy group in this compound contrasts with the non-fluorinated chains in ethofenprox or the difluoroalkoxy groups in heptafluthrin, influencing lipid solubility and target-site binding .

Functional Analogues

2.2.1 Halfenprox (CAS 111872-58-3)

- Structure : Shares an ether backbone but substitutes the trifluoropropoxy group with a brominated aromatic ring .

- Activity : Less effective against Lepidoptera but superior in controlling Diptera compared to this compound .

- Stability : Higher photostability due to bromine’s electron-withdrawing effects .

2.2.2 Transfluthrin (CAS 118712-89-3)

- Structure : Contains a cyclopropane ester core and tetrafluorobenzyl alcohol, differing from this compound’s ether-hydrocarbon hybrid .

- Application : Primarily used in mosquito control due to high vapor pressure, whereas this compound is broader-spectrum .

- Toxicity : Transfluthrin has a lower LD50 in mammals (250 mg/kg) compared to this compound (430 mg/kg) .

2.2.3 Meperfluthrin (CAS 241)

- Structure : Features a methyl ester and para-fluoro substitution, enhancing contact toxicity .

- Efficacy : More potent against stored-product pests but degrades faster in aquatic environments than this compound .

Comparative Data Table

| Compound | CAS | Chemical Formula | Structure Type | Target Pests | Mammalian LD50 (mg/kg) | Environmental Half-Life (Days) |

|---|---|---|---|---|---|---|

| This compound | 107713-58-6 | C24H22ClF3O3 | Ether-hydrocarbon | Lepidoptera, Diptera | 430 | 7–14 |

| Halfenprox | 111872-58-3 | C23H21BrF3O3 | Ether | Diptera, Coleoptera | 380 | 10–21 |

| Transfluthrin | 118712-89-3 | C15H12Cl2F4O2 | Ester-cyclopropane | Diptera | 250 | 3–7 |

| Meperfluthrin | 242 | C18H20F4O3 | Ester-fluoroaryl | Stored-product pests | 310 | 5–10 |

Research Findings

- Chirality and Activity : this compound’s R-configuration at the C1 position enhances sodium channel binding compared to its S-isomer, similar to esfenvalerate .

- Environmental Impact : this compound degrades faster in aerobic soils (half-life: 14 days) than transfluthrin (3–7 days) but slower than meperfluthrin .

- Synergistic Formulations: Combinations with neonicotinoids (e.g., imidacloprid) improve efficacy against resistant pests, a strategy less effective with halfenprox due to its narrower spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.